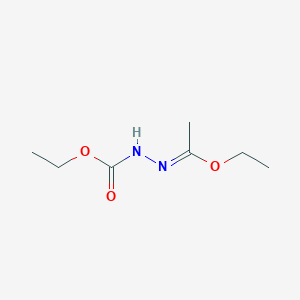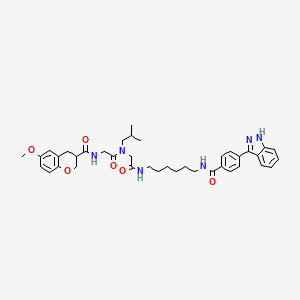
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate is a chemical compound with a unique structure that includes a tetrahydropyridazine ring substituted with hydroxyl groups and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate typically involves the following steps:
Formation of the Tetrahydropyridazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate can be compared with similar compounds such as:
- tert-Butyl N-[rel-(3R,4R)-3-methyl-4-piperidyl]carbamate : This compound has a similar tert-butyl ester group but differs in the ring structure and functional groups.
- rel-tert-Butyl [ (1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate : This compound also contains a tert-butyl ester but has a cyclopentene ring instead of a tetrahydropyridazine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of hydroxyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H18N2O4 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
tert-butyl (4R,5S)-4,5-dihydroxydiazinane-1-carboxylate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-7(13)6(12)4-10-11/h6-7,10,12-13H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Clave InChI |
GGHMLTPPCDMBRK-RQJHMYQMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](CN1)O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(CN1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


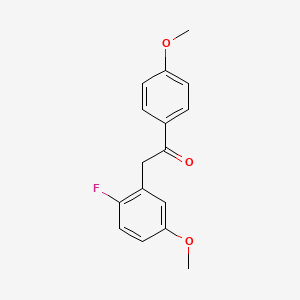
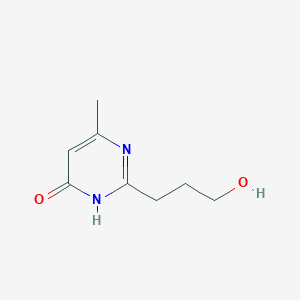
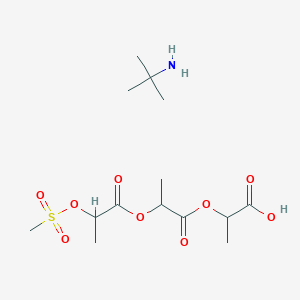

![6-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13346705.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)
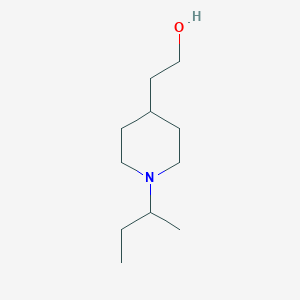

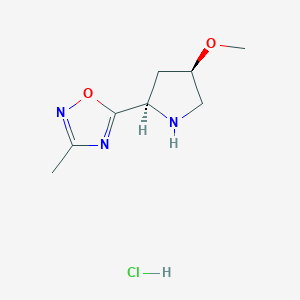
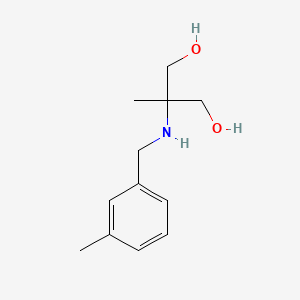
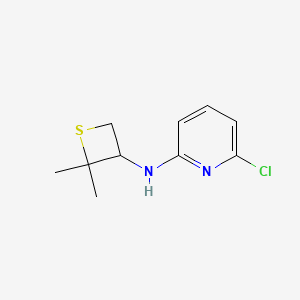
![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)
